4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dimethylphenol with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or kinase inhibitors .
Comparison with Similar Compounds
4-((3,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2S/c1-10-3-4-13(5-11(10)2)16-8-12-6-14(7-15)17-9-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
QBAWMCCLSQWSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CSC(=C2)C=O)C |
Origin of Product |
United States |
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